molecular formula C12H20N3O14P3 B13076835 ((2R,3S,5R)-5-(5-(3-Aminoprop-1-en-1-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate

((2R,3S,5R)-5-(5-(3-Aminoprop-1-en-1-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate

Cat. No.: B13076835
M. Wt: 523.22 g/mol
InChI Key: AAQWIRIAZPJBAM-HFVMFMDWSA-N
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Description

The compound ((2R,3S,5R)-5-(5-(3-Aminoprop-1-en-1-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate is a complex organic molecule with significant potential in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a hydroxytetrahydrofuran moiety, and a triphosphate group, making it a subject of interest in biochemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3S,5R)-5-(5-(3-Aminoprop-1-en-1-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the aminopropenyl group. The hydroxytetrahydrofuran moiety is then synthesized and attached to the pyrimidine ring. Finally, the triphosphate group is added under controlled conditions to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound requires precise control of reaction conditions, including temperature, pH, and solvent choice. Large-scale synthesis often employs automated reactors to maintain consistency and yield. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

((2R,3S,5R)-5-(5-(3-Aminoprop-1-en-1-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminopropenyl group can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

((2R,3S,5R)-5-(5-(3-Aminoprop-1-en-1-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate: has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in cellular processes and signaling pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and influencing cellular functions. The triphosphate group plays a crucial role in its mechanism of action, facilitating interactions with phosphate-binding proteins and enzymes.

Comparison with Similar Compounds

((2R,3S,5R)-5-(5-(3-Aminoprop-1-en-1-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate: is unique due to its specific combination of functional groups. Similar compounds include:

    Nucleotides: Such as adenosine triphosphate (ATP) and guanosine triphosphate (GTP).

    Nucleoside analogs: Like zidovudine and lamivudine, used in antiviral therapies.

These compounds share structural similarities but differ in their specific functional groups and biological activities.

Properties

Molecular Formula

C12H20N3O14P3

Molecular Weight

523.22 g/mol

IUPAC Name

[[(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C12H20N3O14P3/c13-3-1-2-7-5-15(12(18)14-11(7)17)10-4-8(16)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21/h1-2,5,8-10,16H,3-4,6,13H2,(H,22,23)(H,24,25)(H,14,17,18)(H2,19,20,21)/b2-1+/t8-,9+,10+/m0/s1

InChI Key

AAQWIRIAZPJBAM-HFVMFMDWSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Origin of Product

United States

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